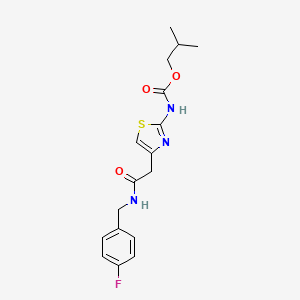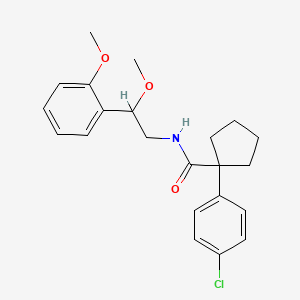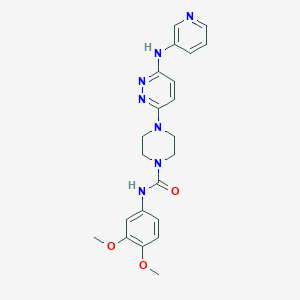
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide
カタログ番号 B2832703
CAS番号:
1235081-31-8
分子量: 307.41
InChIキー: SBOYBIFZSYUQBY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is often referred to as DMPET or DMPETMS and has been shown to have a variety of biochemical and physiological effects. In
科学的研究の応用
Synthesis and Complex Formation
- Organopalladium(IV) and platinum(IV) complexes have been synthesized using related ligands, indicating potential applications in catalysis and organic synthesis. These complexes have been studied for their reductive elimination properties and selective formation of allyl complexes, suggesting their utility in facilitating specific organic transformations (Brown et al., 1990) (Clark et al., 1984).
- Diorganotin derivatives with pyridyl functionalized bis(pyrazol-1-yl)methanes have been synthesized, showing biological activity and potential applications in medicinal chemistry and as materials with specific biological interactions (Li et al., 2010).
Catalysis
- Tris(pyrazolyl)methane sulfonate complexes of iridium have been developed for catalytic hydrogenation, highlighting their role in reducing unsaturated compounds to saturated ones under mild conditions, which could be valuable in industrial chemistry (Nagaraja et al., 2007).
- Rare-earth catalysts based on bis(pyrazol-1-yl)methane derivatives have shown effectiveness in hydroalkoxylation/cyclization reactions, pointing to applications in synthetic organic chemistry and polymer synthesis (Martínez et al., 2016).
Material Science and Supramolecular Chemistry
- Silver complexes with linked bis(pyrazolyl)methane ligands exhibit 'quadruple pyrazolyl embrace' interactions, suggesting potential applications in the design of supramolecular structures and materials science (Reger et al., 2003).
- The synthesis of Cp* iridium and rhodium complexes containing bidentate sp2-N-donor ligands showcases the versatility of these compounds in coordination chemistry, potentially leading to applications in catalysis and electronic materials (Kennedy et al., 2007).
特性
IUPAC Name |
N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c1-12-5-4-6-15(9-12)11-21(19,20)16-7-8-18-14(3)10-13(2)17-18/h4-6,9-10,16H,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBOYBIFZSYUQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCCN2C(=CC(=N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1-(m-tolyl)methanesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![2-[2-amino-4-methyl-6-oxo-1(6H)-pyrimidinyl]-N~1~-(3-fluoro-4-methoxyphenyl)acetamide](/img/structure/B2832620.png)
![3-[1-(2-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2832623.png)


![1-ethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2832627.png)
![(2E)-2-[(1-ethyl-3-methylpyrazol-4-yl)methylidene]-7-methyl-5-(5-methylfuran-2-yl)-3-oxo-N-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2832629.png)
![S-{[(6-chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)sulfanyl]methyl} O,O-diethyl phosphorodithioate](/img/structure/B2832630.png)
![2-(Methylsulfanyl)-4-morpholino[1]benzothieno[3,2-d]pyrimidine](/img/structure/B2832633.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2832636.png)

![6-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2832638.png)

![2-[(2-Thienylmethyl)amino]-1-butanol hydrochloride](/img/structure/B2832640.png)
